N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride
CAS No.: 1216978-36-7
Cat. No.: VC4245549
Molecular Formula: C25H26ClN3O3S2
Molecular Weight: 516.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216978-36-7 |
|---|---|
| Molecular Formula | C25H26ClN3O3S2 |
| Molecular Weight | 516.07 |
| IUPAC Name | N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride |
| Standard InChI | InChI=1S/C25H25N3O3S2.ClH/c1-18-7-9-20(10-8-18)33(30,31)14-12-24(29)27-25-22(15-26)21-11-13-28(17-23(21)32-25)16-19-5-3-2-4-6-19;/h2-10H,11-14,16-17H2,1H3,(H,27,29);1H |
| Standard InChI Key | IXPGZTOJMYWCQK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl |
Introduction
Overview of the Compound
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride is a synthetic organic compound. Its structure includes:
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A thieno[2,3-c]pyridine core, which is a bicyclic heterocyclic system.
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A benzyl group attached to the nitrogen atom.
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A cyano group (-C≡N) at position 3 of the thienopyridine ring.
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A tosyl group (-SO2C6H4CH3) attached to a propanamide side chain.
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The hydrochloride salt form indicates enhanced solubility and stability for potential biological or pharmaceutical applications.
Structural Analysis
The compound’s structure suggests potential for diverse interactions due to:
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Hydrophobic Interactions: The benzyl and tosyl groups can interact with hydrophobic pockets in target proteins.
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Hydrogen Bonding: The cyano group and amide functionalities can act as hydrogen bond acceptors, while the amide NH can be a donor.
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Electrostatic Interactions: The hydrochloride salt form enhances ionic interactions in aqueous environments.
Potential Applications
Given its structural features and similarity to known biologically active compounds:
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Pharmaceutical Research: Likely a candidate for drug discovery targeting enzymes or receptors involved in inflammation or thrombosis.
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Molecular Docking Studies: Could be explored for binding affinity with specific protein targets using computational simulations.
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Synthetic Chemistry: The compound’s synthesis could involve stepwise functionalization of thienopyridine derivatives.
Research Gaps and Future Directions
While no direct studies on this specific compound were found:
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Experimental data such as NMR, LC-MS spectra, or X-ray crystallography would confirm its structure.
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Biological assays are needed to evaluate its pharmacological potential.
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Toxicological profiling is essential for assessing safety.
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